1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)-
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Overview
Description
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- is a complex organic compound with the molecular formula C32H30N2O. It is known for its unique structure, which includes an imidazole ring, a methanol group, and a triphenylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- can be achieved through a multi-step organic synthesis process. One possible synthetic route involves starting from appropriate starting materials such as 2,3-dimethylbenzoic acid, trityl amine, and formaldehyde. The target compound is synthesized stepwise through a series of chemical reactions . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(trimethylsilyl)-: This compound has a trimethylsilyl group instead of a triphenylmethyl group, which affects its chemical properties and reactivity.
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(trityl)-: This compound is similar but may have different substituents that influence its behavior in chemical reactions.
The uniqueness of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N2O |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-1-(1-tritylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C32H30N2O/c1-24-14-13-21-29(25(24)2)31(3,35)30-22-34(23-33-30)32(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-23,35H,1-3H3 |
InChI Key |
IRVSISQLIAZXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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